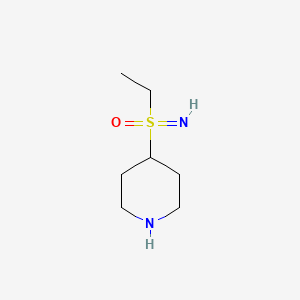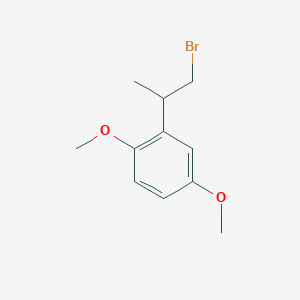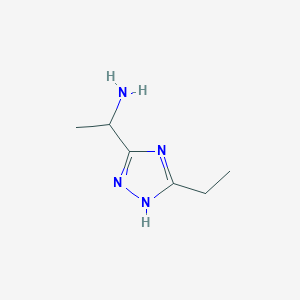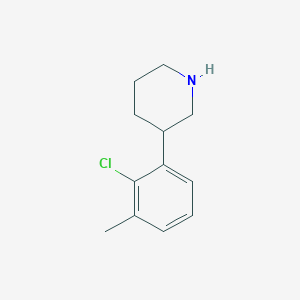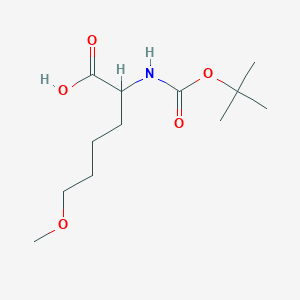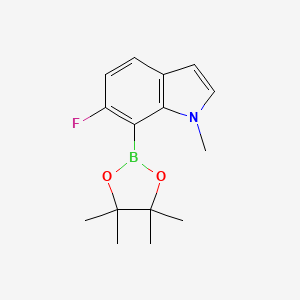![molecular formula C12H16OS B13531728 1-{1-[2-(Methylsulfanyl)phenyl]cyclopropyl}ethan-1-ol](/img/structure/B13531728.png)
1-{1-[2-(Methylsulfanyl)phenyl]cyclopropyl}ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{1-[2-(Methylsulfanyl)phenyl]cyclopropyl}ethan-1-ol is an organic compound with the molecular formula C12H16OS This compound features a cyclopropyl group attached to a phenyl ring substituted with a methylsulfanyl group, and an ethan-1-ol moiety
Métodos De Preparación
The synthesis of 1-{1-[2-(Methylsulfanyl)phenyl]cyclopropyl}ethan-1-ol typically involves several steps:
Cyclopropanation: The initial step involves the formation of the cyclopropyl group. This can be achieved through the reaction of a suitable alkene with a carbene precursor.
Substitution Reaction: The phenyl ring is then substituted with a methylsulfanyl group. This can be done using a nucleophilic substitution reaction where a suitable thiol reacts with a halogenated phenyl compound.
Alcohol Formation: The final step involves the introduction of the ethan-1-ol group. This can be achieved through the reduction of a corresponding ketone or aldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
1-{1-[2-(Methylsulfanyl)phenyl]cyclopropyl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding hydrocarbons using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.
Addition: The cyclopropyl group can participate in ring-opening reactions under acidic or basic conditions, leading to the formation of linear or branched products.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-{1-[2-(Methylsulfanyl)phenyl]cyclopropyl}ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: The compound is studied for its potential biological activity. It may serve as a lead compound in the development of new drugs or as a tool for studying biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications. It may have activity against certain diseases or conditions, making it a candidate for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mecanismo De Acción
The mechanism by which 1-{1-[2-(Methylsulfanyl)phenyl]cyclopropyl}ethan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
1-{1-[2-(Methylsulfanyl)phenyl]cyclopropyl}ethan-1-ol can be compared with other similar compounds, such as:
1-{1-[2-(Methylsulfanyl)phenyl]cyclopropyl}methanol: This compound has a similar structure but with a methanol group instead of ethan-1-ol.
1-{1-[2-(Methylsulfanyl)phenyl]cyclopropyl}propan-1-ol: This compound features a propanol group, providing different chemical and physical properties.
1-{1-[2-(Methylsulfanyl)phenyl]cyclopropyl}butan-1-ol:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Conclusion
This compound is a compound of significant interest in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Ongoing research continues to uncover new applications and mechanisms of action for this versatile compound.
Propiedades
Fórmula molecular |
C12H16OS |
|---|---|
Peso molecular |
208.32 g/mol |
Nombre IUPAC |
1-[1-(2-methylsulfanylphenyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C12H16OS/c1-9(13)12(7-8-12)10-5-3-4-6-11(10)14-2/h3-6,9,13H,7-8H2,1-2H3 |
Clave InChI |
MOTZLLOPNQZURV-UHFFFAOYSA-N |
SMILES canónico |
CC(C1(CC1)C2=CC=CC=C2SC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3,4-dimethoxyphenyl)methyl]hydroxylamine](/img/structure/B13531653.png)

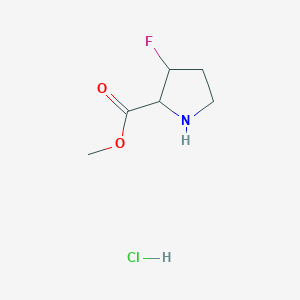
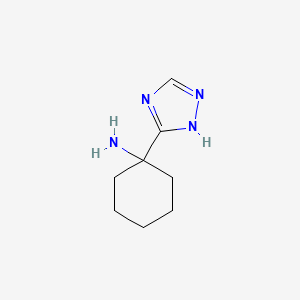
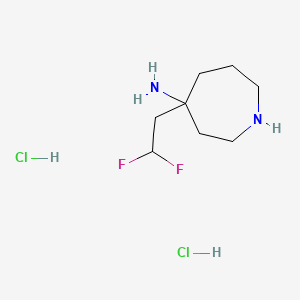
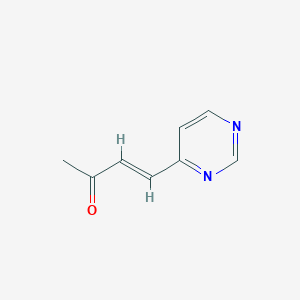

![1-[(Benzyloxy)carbonyl]-4-(difluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13531691.png)
